1-(Benzenesulfonyl)-6-methyl-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-7-8-13-9-10-16(15(13)11-12)19(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRSDXYBBXZHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 1 Benzenesulfonyl 6 Methyl Indole
Electrophilic Reactivity Profiles of the Indole (B1671886) Ring System
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution, which typically occurs at the C3 position. quimicaorganica.orgyoutube.comnih.govchim.it This reactivity is driven by the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation, known as the Wheland intermediate. youtube.com Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation, all of which preferentially yield 3-substituted products. quimicaorganica.orgyoutube.com
However, the attachment of a strong electron-withdrawing group like benzenesulfonyl to the indole nitrogen significantly deactivates the ring towards electrophilic attack. wikipedia.org This deactivation stems from the inductive effect and resonance delocalization of the nitrogen lone pair into the sulfonyl group, which reduces the electron density of the pyrrole (B145914) ring. Consequently, reactions that proceed readily with unsubstituted indoles may require harsher conditions or fail altogether with N-sulfonylated indoles.
Despite this general deactivation, electrophilic substitution can still be achieved. For instance, azo-coupling of N-methylindole with p-nitrobenzenediazonium tetrafluoroborate (B81430) occurs at the C3 position. rsc.org In cases where the C3 position is blocked, electrophilic attack can be directed to the C2 position. chim.it The 6-methyl group on the benzene (B151609) portion of the indole core in 1-(Benzenesulfonyl)-6-methyl-indole is a weak activating group and would typically direct electrophiles to the ortho and para positions relative to itself (C5 and C7). However, the powerful deactivating effect of the N-benzenesulfonyl group dominates the reactivity of the heterocyclic ring.
Nucleophilic Substitution Patterns on N1-Sulfonylated Indoles
The electron-withdrawing nature of the N-sulfonyl group not only diminishes electrophilic reactivity but also enhances the indole's susceptibility to nucleophilic attack, a reactivity pattern contrary to that of typical indoles. arkat-usa.org This "umpolung" or reversal of polarity opens up synthetic pathways that are otherwise inaccessible.
Investigations into C3-Position Nucleophilic Addition
The placement of a sulfonyl group at N1, particularly when paired with another electron-withdrawing group, can facilitate nucleophilic attack at the C3 position. arkat-usa.org This transformation is significant as it represents a complete reversal of the indole's innate reactivity. Studies on 1,2-bis(phenylsulfonyl)-1H-indole have shown that it can undergo nucleophilic attack at C3 by organocuprates, leading to 3-substituted 2-(phenylsulfonyl)-1H-indoles through an addition-elimination mechanism. arkat-usa.org While direct nucleophilic addition to the C3 position of this compound itself is less documented, the principle highlights the capacity of the N-sulfonyl group to enable such transformations.
Furthermore, N-sulfonylated indoles can undergo cine substitution, where a nucleophile attacks the C2 position, leading to the expulsion of the N-sulfonyl group as a leaving group. researchgate.net This reaction has been observed with primary alkoxide nucleophiles, yielding 2-alkoxy-3-substituted indoles. researchgate.net
Selective C-H Amidation Strategies at the Indole Core
Direct C-H functionalization offers an atom-economical approach to modifying the indole scaffold. The N-benzenesulfonyl group can act as a directing group for metal-catalyzed C-H activation. While specific studies on the C-H amidation of this compound are not prevalent, related research on N-protected indoles provides insights. For example, rhodium-catalyzed reactions have been employed for the asymmetric ring opening of N-protected azabenzonorbornenes using N-methylindole as a nucleophile, showcasing the utility of N-protected indoles in catalyzed reactions. acs.org Theoretical studies have also investigated the copper(I)-catalyzed N-carboxamidation of indoles with isocyanates, a process that could potentially be adapted for C-H amidation with appropriate catalytic systems. rsc.org
Functional Group Transformations and Chemical Modifications at Benzenesulfonyl and Methyl Moieties
The benzenesulfonyl and methyl groups attached to the indole core are not merely spectators; they can also be targeted for chemical modification.
The N-benzenesulfonyl group, often employed as a protecting group, can be removed under various conditions to yield the free indole. bhu.ac.in Its removal is a crucial step in many synthetic sequences. Additionally, the aromatic ring of the benzenesulfonyl group itself could potentially undergo electrophilic substitution, although this is less common as the primary focus is typically on the reactivity of the indole nucleus.
The 6-methyl group on the indole ring can also be a site for functionalization. For instance, it could potentially undergo free-radical halogenation or oxidation under specific conditions, although such transformations would need to be selective to avoid reaction at other positions on the indole ring.
Role of the Benzenesulfonyl Group as a Directing or Activating Element in Organic Reactions
The benzenesulfonyl group plays a dual role in the reactivity of the indole nucleus. Primarily, it functions as a powerful electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. wikipedia.orgmasterorganicchemistry.com This deactivating effect is a consequence of the inductive withdrawal of electron density and the resonance stabilization of the nitrogen lone pair, which makes the pyrrole ring less nucleophilic. wikipedia.orgyoutube.com
Conversely, this electron withdrawal is precisely what "activates" the indole ring for nucleophilic attack, reversing its normal reactivity profile. arkat-usa.org The benzenesulfonyl group can also serve as a directing group in metal-catalyzed reactions. For example, it can direct lithiation to the C2 position of the indole ring, allowing for subsequent reactions with electrophiles to form 2-substituted indoles. bhu.ac.in This directing effect is facilitated by the ability of the sulfonyl group to chelate with the lithium cation.
The interplay between the deactivating nature towards electrophiles and the activating nature towards nucleophiles, coupled with its role as a directing group, makes the benzenesulfonyl group a versatile and powerful tool in indole chemistry.
Interactive Data Table: Reactivity of N-Sulfonylated Indoles
| Reaction Type | Position(s) of Reactivity | Role of Benzenesulfonyl Group | Typical Reagents/Conditions | Resulting Products |
| Electrophilic Substitution | C3 (if available), C2 | Deactivating | Azo-coupling reagents (e.g., diazonium salts) | 3- or 2-substituted indoles |
| Nucleophilic Addition | C3, C2 | Activating, Leaving Group | Organocuprates, Alkoxides | 3-substituted or 2-substituted indoles |
| C-H Functionalization | C2 | Directing Group | Transition metal catalysts (e.g., Rh, Cu) | 2-functionalized indoles |
| Deprotection | N1 | Leaving Group | Reductive or basic conditions | N-H indole |
Structure Activity Relationship Sar Studies of 1 Benzenesulfonyl 6 Methyl Indole Analogs
Elucidation of the N1-Benzenesulfonyl Moiety's Contribution to Biological Potency
The N1-benzenesulfonyl group plays a pivotal role in defining the biological activity of indole (B1671886) derivatives. This electron-withdrawing group significantly influences the electronic properties of the indole ring, which in turn affects its interactions with biological targets. nih.gov
Research has shown that the presence of an electron-withdrawing group on the indole nitrogen can favor specific cyclization reactions, leading to the formation of distinct fused indole systems. nih.gov For instance, the use of an electron-withdrawing protecting group on the indole nitrogen can promote the formation of 4,5-fused indoles by reducing the nucleophilicity at the C3 position. nih.gov This demonstrates the profound impact of the N1-substituent on the reactivity and, consequently, the synthetic accessibility of diverse indole scaffolds.
In the context of specific biological targets, a series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and 1-[3-(4-ethyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were designed and synthesized as potent and selective 5-HT6 receptor ligands for potential use in treating cognitive disorders. nih.gov This highlights the N1-phenylsulfonyl moiety as a key pharmacophoric element for achieving high affinity and selectivity for this particular receptor. nih.gov
Furthermore, studies on arylsulfonyl mono-, bis-, and tris-indoles as potential anticancer agents have revealed that the nature of the arylsulfonyl group is critical for cytotoxicity. nih.gov For example, a p-chlorobenzenesulfonyl bis-indole and a corresponding tris-indole analog demonstrated significantly higher antiproliferative activity against a hepatocellular carcinoma cell line (HepG2) than the reference drug etoposide. nih.gov This underscores the importance of the substitution pattern on the benzenesulfonyl ring in modulating anticancer potency.
The following table summarizes the biological activities of selected N1-benzenesulfonyl indole derivatives:
| Compound | Biological Target/Activity | Key Findings |
| 1-[4-methyl-3-(4-methyl piperazin-1-yl methyl) phenylsulfonyl]-1H-indole | 5-HT6 Receptor Ligand | Potent in vitro binding affinity and selectivity. nih.gov |
| p-chlorobenzenesulfonyl bis-indole | Anticancer Agent | 3-fold stronger activity against HepG2 cells than etoposide. nih.gov |
| p-chlorobenzenesulfonyl tris-indole | Anticancer Agent | 2-fold stronger activity against HepG2 cells than etoposide. nih.gov |
Analysis of the C6-Methyl Substitution's Impact on Pharmacological Profiles
The substitution at the C6 position of the indole ring, in this case, a methyl group, also exerts a significant influence on the pharmacological properties of the molecule. The position and nature of substituents on the indole's benzene (B151609) ring can modulate lipophilicity, electronic distribution, and steric interactions with the target protein.
In the context of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, the linkage position between indole rings was found to be critical for activity. nih.gov While this study focused on bis-indoles, it highlights the importance of the substitution pattern on the indole's benzene ring. A 6-6' linkage was found to be optimal, suggesting that the C6 position is a key site for modification to achieve potent antiviral activity. nih.gov
The following table illustrates the effect of C6 substitution in a different series of indole derivatives on their biological activity:
| Compound Series | Biological Target | Impact of C6-Substitution |
| Bis-indole HIV-1 Fusion Inhibitors | HIV-1 Glycoprotein 41 | A 6-6' linkage was found to be optimal for potent antiviral activity. nih.gov |
Regioisomeric Effects of Substituents on the Indole Ring System's Activity
The specific placement of substituents on the indole ring, known as regioisomerism, has a profound effect on the biological activity of the resulting compounds. The differential positioning of functional groups can lead to vastly different pharmacological profiles due to altered binding interactions with the target.
Studies on the regioselectivity of cyclization reactions of substituted indoles have shown that the position of a substituent can direct the formation of specific structural isomers. nih.govbeilstein-journals.org For instance, in 3,5-unsubstituted, 4-substituted indoles, the absence of an electron-donating group on the benzene ring generally promotes C3 regioselective cyclization. nih.govbeilstein-journals.org Conversely, the presence of such a group can favor C5 regioselective cyclization. nih.gov This demonstrates how the initial placement of a substituent dictates the final three-dimensional structure and, consequently, its biological function.
In the development of CysLT1 selective antagonists, it was observed that substitution at position 4 of the indole ring was the least favorable for activity, while substitution at position 7 was the most favorable. researchgate.net This clearly illustrates the critical role of regioisomerism in determining the potency of these antagonists.
Research on HIV-1 integrase inhibitors based on a 7-azaindole (B17877) scaffold also highlighted the importance of substituent placement. acs.org A para-substitution on a C3 aryl ring was found to be beneficial for inhibitory activity. Furthermore, the addition of an aryl group at the C6 position generally led to a significant increase in strand transfer inhibition compared to the C3 monoaryl derivatives. acs.org
The following table summarizes the regioisomeric effects on the activity of indole derivatives:
| Compound Series | Biological Target | Regioisomeric Findings |
| CysLT1 Selective Antagonists | CysLT1 Receptor | Substitution at position 7 of the indole ring was most favorable for activity. researchgate.net |
| HIV-1 Integrase Inhibitors | HIV-1 Integrase | Para-substitution on the C3 aryl ring and the presence of a C6 aryl group enhanced inhibitory activity. acs.org |
Influence of Electron-Donating and Electron-Withdrawing Groups on Indole Biological Activities
The electronic nature of substituents on the indole ring system is a critical determinant of biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the indole nucleus, thereby influencing its ability to participate in various non-covalent interactions with biological targets. nih.gov
In general, the introduction of an EDG on the indole's benzene ring tends to increase the nucleophilicity of the ring system, while an EWG has the opposite effect. nih.gov This modulation of electronic properties can have a direct impact on binding affinity and efficacy. For instance, in the development of cholinesterase inhibitors, a SAR analysis indicated that an EWG on the tryptamine (B22526) portion and an EDG on the phenyl group of a carbamate (B1207046) fragment enhanced the inhibitory property. nih.gov
Conversely, for a series of indole derivatives synthesized for their herbicidal activity, the presence of EWGs on the aromatic ring was found to correlate with increased activity. researchgate.net This suggests that for this particular biological application, a reduction in the electron density of the indole ring is favorable.
Theoretical studies have systematically investigated the activating and deactivating effects of various substituents on the indole ring. acs.org Groups like -CH3, -F, and -NH2 exhibit ortho and para directing effects, while a strong deactivating group like -NO2 primarily affects these positions. acs.org
The following table provides examples of the influence of electronic effects on the biological activity of indole derivatives:
| Compound Series | Biological Target/Activity | Influence of Electronic Groups |
| Cholinesterase Inhibitors | Cholinesterase | An EWG on the tryptamine and an EDG on the phenyl carbamate enhanced activity. nih.gov |
| Herbicidal Indole Derivatives | Plant Target | EWGs on the aromatic ring correlated with increased herbicidal activity. researchgate.net |
Conformational Analysis and its Correlation with Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to bind to a biological target. Conformational analysis of 1-(benzenesulfonyl)-6-methyl-indole analogs is therefore essential for understanding the structural requirements for optimal ligand-target recognition.
Molecular docking simulations are a powerful tool for predicting the binding modes of ligands within the active site of a target protein. For instance, in the study of indole-based butyrylcholinesterase (BChE) inhibitors, docking studies suggested that the most potent compound engaged in π-stacking interactions with tryptophan residues and formed hydrogen bonds with a threonine residue in the binding site. nih.gov This detailed understanding of the binding interactions can guide the design of new analogs with improved potency.
The binding interactions of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase were predicted using the CDOCKER algorithm, providing insights into their binding at the AMP binding site. nih.gov This computational approach is invaluable for rationalizing observed SAR and for the prospective design of new inhibitors.
The following table highlights the importance of conformational analysis in understanding ligand-target interactions:
| Compound Series | Biological Target | Conformational Insights |
| Butyrylcholinesterase Inhibitors | Butyrylcholinesterase | Docking studies revealed key π-stacking and hydrogen bonding interactions. nih.gov |
| HIV-1 Fusion Inhibitors | HIV-1 Glycoprotein 41 | A compact molecular shape was found to be crucial for potent activity. nih.gov |
| Fructose-1,6-bisphosphatase Inhibitors | Fructose-1,6-bisphosphatase | Computational docking predicted binding interactions at the allosteric site. nih.gov |
Computational and Theoretical Investigations of 1 Benzenesulfonyl 6 Methyl Indole
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. These methods provide a detailed understanding of the electronic structure and can predict various chemical and physical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on 1-(Benzenesulfonyl)-6-methyl-indole are not extensively documented in the public domain, research on closely related compounds, such as 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, offers valuable insights into its likely electronic and structural characteristics. researchgate.netmdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, charge distribution, and intramolecular interactions. rsc.org For this compound, NBO analysis would provide a detailed picture of the bonding between the indole (B1671886) nitrogen and the sulfur atom of the benzenesulfonyl group. It would quantify the degree of electron delocalization from the nitrogen lone pair to the antibonding orbitals of the sulfonyl group, a key factor in determining the stability and reactivity of the N-S bond.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.
While specific published data for this compound is unavailable, a representative FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data (Note: The following data are illustrative and based on typical values for similar compounds, as specific experimental or computational results for this compound are not publicly available.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
Table 2: Representative Global Reactivity Parameters (Note: The following data are illustrative and calculated from the representative FMO data in Table 1.)
| Parameter | Value |
|---|---|
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Softness (S) | 0.377 eV⁻¹ |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.gov Although specific molecular docking studies for this compound have not been reported, this method is widely used for analogous indole-based sulfonamides to explore their potential as inhibitors of various enzymes. researchgate.netnih.gov
A typical molecular docking study would involve preparing the three-dimensional structures of both this compound (the ligand) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The analysis of the best-ranked docking poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding of the ligand.
Conformational Landscape and Rotational Barrier Analysis
The conformational flexibility of this compound is primarily governed by the rotation around the nitrogen-sulfur (N-S) single bond. Computational studies on similar 1-(arylsulfonyl)indoles have shown that the energy barrier for this rotation is relatively low, in the range of 2.5–5.5 kcal/mol. researchgate.netmdpi.com This low barrier suggests that the molecule can exist as a mixture of different conformers at room temperature.
Investigation of Noncovalent Interactions in Supramolecular Architectures
Noncovalent interactions are the cornerstone of supramolecular chemistry, orchestrating the assembly of molecules into well-defined, functional architectures. In the case of this compound, a combination of hydrogen bonds and π-π stacking interactions are the primary forces at play. These interactions are crucial in determining the crystal packing and, consequently, the macroscopic properties of the material.
Hydrogen Bonding Networks (C-H...O, N-H...N)
While classical N-H...O or O-H...N hydrogen bonds are absent in this compound due to the substitution on the indole nitrogen, weaker C-H...O hydrogen bonds play a significant role in stabilizing its crystal lattice. Computational studies on analogous 1-benzenesulfonyl-indole derivatives reveal the prevalence of intramolecular C-H...O interactions. For instance, in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)indole, an intramolecular C-H...O hydrogen bond is observed, which results in the formation of an S(6) ring motif involving the sulfone oxygen atom. nih.gov This type of interaction is also anticipated in this compound, where hydrogen atoms on the benzene (B151609) ring or the methyl group can interact with the oxygen atoms of the sulfonyl group.
In the solid state, these C-H...O interactions extend intermolecularly, creating complex networks. In related structures, these interactions have been shown to link molecules into distinct motifs, such as R44(18) rings. nih.gov The geometry and strength of these hydrogen bonds can be characterized by parameters such as the donor-acceptor distance and the bond angle, which are typically determined from crystal structure data and computational modeling.
Table 1: Representative Hydrogen Bond Parameters in a Related Indole Derivative
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
| C-H...O (intramolecular) | Not specified | Not specified | nih.gov |
| C-H...O (intermolecular) | Not specified | Not specified | nih.gov |
| O-H...O (in a related dimer) | Not specified | Not specified | nih.gov |
Note: Specific values for this compound are not available in the cited literature; the table indicates the types of interactions observed in analogous compounds.
Pi-Pi Stacking Interactions
The planar aromatic rings of the indole and benzenesulfonyl moieties in this compound make it an ideal candidate for engaging in π-π stacking interactions. These interactions are crucial for the stability of many organic materials and play a key role in the charge transport properties of organic semiconductors.
Crystal structure analyses of related compounds have confirmed the presence of significant π-π stacking. For example, in N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, an aromatic π–π stacking interaction is observed with a centroid-to-centroid distance of 3.503 (2) Å. doaj.org In another related structure, indole-3-thiouronium nitrate, π-stacking interactions lead to the formation of parallel, centrosymmetric dimers with an average inter-planar ring-ring distance of 3.449 (2) Å. researchgate.net
The geometry of the π-π stacking can vary, from a perfectly co-facial arrangement to parallel-displaced or T-shaped configurations. Computational studies on 3-methylindole, a substructure of the target molecule, have shown that substitutions on the aromatic ring can significantly influence the stability of these interactions. nih.gov It is also noteworthy that in many 1-benzenesulfonyl-indole derivatives, the benzenesulfonyl group is oriented nearly perpendicular to the indole ring system. nih.gov This orthogonal arrangement may favor intermolecular π-π stacking between the indole moieties of adjacent molecules, rather than intramolecular stacking.
Table 2: Observed Pi-Pi Stacking Parameters in Related Indole Compounds
| Compound | Centroid-to-Centroid Distance (Å) | Type of Interaction | Reference |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 3.503 (2) | Aromatic π–π stacking | doaj.org |
| Indole-3-thiouronium nitrate | 3.449 (2) | Parallel dimer stacking | researchgate.net |
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. researchgate.net The this compound framework, with its electron-rich indole donor and electron-withdrawing benzenesulfonyl acceptor, represents a D-π-A (donor-π-acceptor) type structure, which is a common motif for NLO chromophores.
Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO response of molecules. nih.govresearchgate.net The key parameters that quantify the NLO activity of a molecule are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
For a molecule to exhibit a second-order NLO response (characterized by β), it must be non-centrosymmetric. researchgate.net While an individual molecule of this compound is non-centrosymmetric, its bulk material properties will depend on the crystal packing.
Computational studies on similar indole derivatives, such as Indole-7-carboxyldehyde, have shown that these molecules can possess a large dipole moment and significant hyperpolarizability values, suggesting their potential for NLO applications. researchgate.net The NLO properties are highly dependent on the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The methyl group at the 6-position of the indole ring in the target compound acts as a weak electron-donating group, which can further enhance the donor character of the indole moiety and potentially increase the NLO response.
Table 3: Calculated NLO Properties for a Representative Indole Derivative (Indole-7-carboxyldehyde)
| Property | Calculated Value | Units | Reference |
| Dipole Moment (μ) | High value reported | Debye | researchgate.net |
| Linear Polarizability (α) | High value reported | a.u. | researchgate.net |
| First Hyperpolarizability (β) | High value reported | a.u. | researchgate.net |
Note: The table presents qualitative findings for a related indole derivative to illustrate the expected NLO potential. Specific quantitative data for this compound is not available in the cited literature.
The theoretical investigation of the NLO properties of this compound would involve optimizing its geometry and then calculating the various orders of polarizability. The results of such studies would provide valuable insights into its potential for use in advanced optical materials.
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Novel and Economically Viable Synthetic Routes
The synthesis of N-substituted indoles is a well-established field, with methods like the Fischer, Madelung, and Reissert indole (B1671886) syntheses being classical examples. bhu.ac.increative-proteomics.com For N-sulfonylated indoles, a common approach involves the reaction of the parent indole with a sulfonyl chloride in the presence of a base. nih.gov
Future research in the synthesis of 1-(Benzenesulfonyl)-6-methyl-indole should focus on the development of more efficient, scalable, and environmentally friendly methods. This could involve:
Catalyst Development: Exploring novel catalysts, such as transition metal complexes or solid-supported acid catalysts, to improve reaction yields and reduce the need for harsh reaction conditions. openmedicinalchemistryjournal.com The use of greener solvents and catalyst-free methods under microwave irradiation are also promising avenues. openmedicinalchemistryjournal.com
One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, thereby reducing waste and purification efforts. For instance, a one-pot synthesis could involve the in-situ formation of the indole ring followed by immediate N-sulfonylation.
Flow Chemistry: Implementing continuous flow chemistry approaches for the synthesis of this compound. Flow synthesis can offer better control over reaction parameters, leading to higher purity and safer handling of reagents.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | General Description | Potential Advantages | Areas for Future Research |
|---|---|---|---|
| Classical Batch Synthesis | Reaction of 6-methylindole (B1295342) with benzenesulfonyl chloride and a base in a solvent. | Straightforward and well-documented for related compounds. | Optimization of reaction conditions, exploration of alternative bases and solvents. |
| Catalytic Synthesis | Utilization of a catalyst to facilitate the N-sulfonylation reaction. | Potentially milder reaction conditions, higher yields, and improved selectivity. | Development of novel, reusable, and cost-effective catalysts. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times and often improved yields. | Scale-up of microwave-assisted protocols for industrial applications. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, better process control, and potential for high-throughput synthesis. | Design and optimization of flow reactors for this specific transformation. |
Advanced SAR Studies and Rational Design Principles for Enhanced Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, systematic structural modifications can provide valuable insights into its molecular interactions with biological targets. Future SAR studies should explore:
Substitutions on the Benzenesulfonyl Moiety: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzenesulfonyl group to modulate the electronic properties and steric bulk. This can influence binding affinity and selectivity for target proteins.
Modifications of the Indole Core: Investigating the impact of different substituents at other positions of the indole ring. While the focus is on the 6-methyl derivative, comparing its activity with analogs having substituents at the 4, 5, or 7-positions can reveal important structural requirements for activity.
Isosteric Replacements: Replacing the benzenesulfonyl group with other sulfonyl-containing moieties or different electron-withdrawing groups to assess the importance of this specific functionality for biological activity.
These studies will be instrumental in developing rational design principles for new analogs with enhanced potency and selectivity.
Integration of High-Throughput Computational Screening and Predictive Modeling
Computational methods are increasingly integral to modern drug discovery. nih.gov For this compound, in silico approaches can accelerate the identification of potential biological targets and guide the design of new derivatives. Future research should leverage:
Molecular Docking: Performing docking studies with a wide range of protein targets to predict the binding modes and affinities of this compound. This can help prioritize experimental testing against specific enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on experimental data from SAR studies. These models can predict the biological activity of novel, untested analogs, thereby streamlining the design-synthesis-testing cycle.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to a target protein. This can provide a more detailed understanding of the binding interactions and the stability of the complex.
Predictive modeling can significantly reduce the time and cost associated with the discovery of new therapeutic agents based on the this compound scaffold.
Exploration of New Biological Targets and Therapeutic Applications
The indole nucleus is present in a multitude of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. openmedicinalchemistryjournal.commdpi.comnih.govnih.gov The N-benzenesulfonyl modification can confer novel biological activities. Future research should aim to identify new biological targets and potential therapeutic uses for this compound through:
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets to identify novel activities.
Phenotypic Screening: Evaluating the effect of the compound in cell-based assays that model various diseases, which can uncover unexpected therapeutic potential without a priori knowledge of the target.
Target Deconvolution: Once a phenotypic effect is observed, employing techniques such as affinity chromatography or proteomics to identify the specific molecular target(s) of the compound.
Given that related indole derivatives have shown activity against targets like endothelin-converting enzyme (ECE) and phospholipase D (PLD), these and other enzymes involved in major signaling pathways would be logical starting points for investigation. nih.govnih.gov
Utility as Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. osu.edu Due to its potential for specific biological interactions, this compound could be developed into a valuable chemical probe. Future efforts in this area should focus on:
Design of Photoaffinity Probes: Incorporating a photo-reactive group into the structure of this compound to allow for covalent cross-linking to its biological target upon UV irradiation. This is a powerful technique for target identification.
Fluorescent Labeling: Attaching a fluorescent tag to the molecule to enable visualization of its subcellular localization and interaction with target proteins in living cells.
Biotinylation: Introducing a biotin (B1667282) tag to facilitate the isolation and identification of binding partners through affinity purification techniques.
The development of such chemical probes would not only advance our understanding of the specific biological pathways modulated by this compound but also contribute to the broader field of chemical biology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Benzenesulfonyl)-6-methyl-indole, and what analytical techniques are critical for confirming its structure?
- Methodology : The synthesis typically involves sulfonylation of 6-methylindole using benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). Post-reaction, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product. Structural confirmation requires 1H/13C NMR to verify the benzenesulfonyl group’s attachment and the indole’s methyl substitution at position 6. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR confirms sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Guidelines : While 1-(Benzenesulfonyl)indole analogs are classified as non-hazardous under GHS, standard precautions apply:
- Use gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in a cool, dry, well-ventilated area away from incompatible agents (e.g., strong oxidizers).
- Refer to SDS for analogs (e.g., benzenesulfonyl chloride derivatives) to anticipate reactivity .
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how can they be experimentally determined?
- Properties :
- logP : Estimated via shake-flask method or HPLC retention times (analog logP ~2.94 for similar sulfonamides) .
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using gravimetric or UV-Vis methods.
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube method .
Q. What are the storage and stability considerations for this compound to ensure long-term integrity?
- Recommendations :
- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
- Protect from light and moisture (use desiccants).
- Monitor decomposition via periodic HPLC analysis; degradation products may include sulfonic acids or indole derivatives .
Advanced Research Questions
Q. How does the introduction of a methyl group at the 6-position of the indole ring influence the electronic and steric properties of 1-(Benzenesulfonyl)indole derivatives?
- Analysis :
- Electronic Effects : The methyl group increases electron density at the indole’s C6 position, potentially altering π-π stacking or hydrogen-bonding interactions in enzyme binding.
- Steric Effects : Substituents at C6 may hinder rotational freedom of the benzenesulfonyl group, impacting conformational stability. Computational studies (DFT) can map charge distribution and steric bulk .
Q. What strategies can mitigate contradictory results in the biological activity of this compound across different assay systems?
- Approaches :
- Validate purity (>95% via HPLC) to rule out impurities affecting assays.
- Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity.
- Perform molecular docking (e.g., AutoDock) to assess binding mode consistency with structural data .
Q. In the context of carboxamide derivatives, how does the substitution pattern on the benzenesulfonyl group affect inhibitory potency against human carbonic anhydrase II?
- Findings :
- Para-substitutions (e.g., -SO₂NH₂) enhance binding affinity due to optimal hydrogen bonding with active-site residues.
- Ortho-substitutions introduce steric clashes, reducing potency. SAR studies should compare IC₅₀ values across derivatives using enzyme kinetics (e.g., stopped-flow CO₂ hydration assay) .
Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound with target enzymes?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate ligand-enzyme interactions (e.g., with carbonic anhydrase II) using crystal structures (PDB ID: 3KS3). Validate with MD simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
